APJ Receptor Antagonist Activity: Target Compound vs. 4-Chloro-3-nitrobenzoate Analog
In a cell-based antagonist assay using CHOK1 cells expressing the human apelin (APJ) receptor, the target compound inhibited apelin-13-induced β-arrestin recruitment with an IC50 of 79,000 nM (79 µM) [1]. The 4-chloro-3-nitrobenzoate analog (BDBM32307) showed no reported APJ antagonist activity in the same assay panel; instead, its primary bioactivity was recorded against Bcl-xL (EC50 19,600 nM) [2]. This represents a qualitative shift in target selectivity driven solely by benzoate substituent modification.
| Evidence Dimension | APJ receptor antagonist potency (IC50) |
|---|---|
| Target Compound Data | IC50 = 79,000 nM (79 µM) against APJ in CHOK1 cells |
| Comparator Or Baseline | 4-chloro-3-nitrobenzoate analog: No APJ activity reported; primary activity is Bcl-xL EC50 19,600 nM |
| Quantified Difference | Qualitative selectivity switch: APJ-active vs. APJ-inactive |
| Conditions | CHOK1 cells expressing human APJ; apelin-13-induced β-arrestin recruitment; 90 min incubation |
Why This Matters
For research programs targeting the apelin–APJ axis (cardiovascular homeostasis, fluid balance, angiogenesis), only the benzoate ester and closely related analogs retain measurable APJ engagement, making this compound the appropriate starting point within this series.
- [1] BindingDB. Entry BDBM50393900 (CHEMBL1545659): Antagonist activity at APJ receptor expressed in CHOK1 cells, IC50 = 7.90E+4 nM. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50393900 (accessed Apr 2026). View Source
- [2] BindingDB. Entry BDBM32307: 4-chloro-3-nitrobenzoic acid [4-keto-6-[[(4-methylpyrimidin-2-yl)thio]methyl]pyran-3-yl] ester, EC50 = 1.96E+4 nM (Bcl-xL). http://bdb8.ucsd.edu/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=32307 (accessed Apr 2026). View Source
